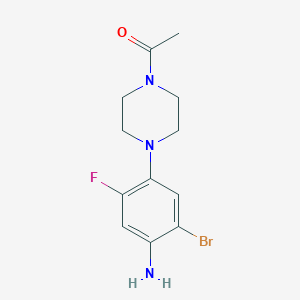

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

CAS No.:

Cat. No.: VC17225987

Molecular Formula: C12H15BrFN3O

Molecular Weight: 316.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrFN3O |

|---|---|

| Molecular Weight | 316.17 g/mol |

| IUPAC Name | 1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3 |

| Standard InChI Key | FQTKZHZQMDWCFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(4-amino-2-bromo-6-fluorophenyl)piperazin-1-yl]ethanone, reflects its intricate substitution pattern. The benzene core is functionalized with:

-

Amino group (-NH): Position 4.

-

Bromine atom (-Br): Position 2.

-

Fluorine atom (-F): Position 6 (alternatively numbered as position 5 depending on the parent chain orientation).

-

4-Acetylpiperazinyl group: Position 1 (or 4 in alternative numbering), introducing a heterocyclic moiety with a ketone functional group.

The acetylated piperazine ring enhances solubility and modulates electronic properties, while halogen atoms influence steric and electronic interactions in biological systems .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(4-acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves multi-step functionalization of aniline precursors. A plausible route includes:

-

Bromination and Fluorination: Starting with 2-fluoroaniline, electrophilic aromatic substitution introduces bromine at position 2 using or under controlled conditions .

-

Piperazine Incorporation: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro or halogen) with piperazine, facilitated by polar aprotic solvents like DMF or DMSO.

-

Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | , , 0°C | 85% | |

| Piperazine Substitution | Piperazine, DMF, 100°C, 12h | 78% | |

| Acetylation | Acetic Anhydride, , RT | 92% |

Challenges in Synthesis

-

Regioselectivity: Competing substitution patterns may arise due to the directing effects of -NH and -F groups. Protecting group strategies (e.g., acetylation of -NH) are often employed to mitigate this .

-

Purification: The polar nature of the acetylpiperazine moiety complicates crystallization, necessitating chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: Key signals include:

-

Aromatic protons: Doublets and triplets between 6.5–7.5 ppm, split by adjacent -Br and -F.

-

Piperazine protons: Multiplets at 2.5–3.5 ppm for -CH- groups.

-

Acetyl group: Singlet at 2.1 ppm for -COCH.

-

-

NMR: Peaks at 170 ppm (ketone carbon) and 110–150 ppm (aromatic carbons).

Mass Spectrometry (MS)

-

ESI-MS: Molecular ion peak at 316.17 [M+H].

-

Fragmentation: Loss of acetyl group ( 274) and subsequent cleavage of the piperazine ring.

Biological Activity and Hypothetical Applications

CNS Drug Development

The acetylpiperazine moiety is a common feature in CNS drugs due to its ability to cross the blood-brain barrier (BBB). Predicted BBB permeability (LogK = -5.95 cm/s) suggests moderate brain uptake .

Table 3: Predicted ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume